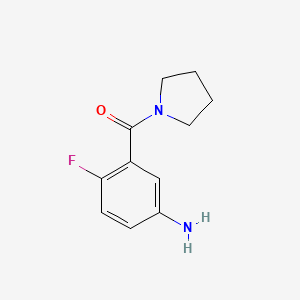

(5-Amino-2-fluorophenyl)(pyrrolidin-1-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-2-fluorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-4-3-8(13)7-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIYMBPKWVGCIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CC(=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-fluorophenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-fluorobenzoyl chloride and pyrrolidine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure: The 5-amino-2-fluorobenzoyl chloride is reacted with pyrrolidine under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-fluorophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the aromatic ring or the pyrrolidine moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacophore

The compound is studied for its potential as a pharmacophore in drug design. Its structure suggests interactions with biological targets, making it a candidate for the development of therapeutic agents. The presence of the amino group and fluorinated aromatic ring are functional groups commonly found in bioactive molecules, which may influence its pharmacological properties.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The fluorinated aromatic ring enhances binding affinity due to its ability to engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds.

Biological Research

Cellular Pathway Studies

In biological research, (5-Amino-2-fluorophenyl)(pyrrolidin-1-yl)methanone is utilized to understand its effects on cellular pathways. Preliminary studies suggest potential activities such as antimicrobial, anti-inflammatory, and analgesic effects. The compound's unique structure allows researchers to explore its interactions with neurotransmitter systems, potentially influencing mood or pain pathways .

Anticancer Activity

Research indicates that compounds with similar structures may exhibit significant anticancer properties. For instance, studies have shown that fluorinated compounds can inhibit tumor cell growth, suggesting that this compound could be evaluated for its efficacy against various cancer cell lines .

Industrial Applications

Synthesis of Complex Molecules

In industrial settings, this compound may serve as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals. Its unique chemical behavior allows for the exploration of new chemical reactions and the development of novel compounds.

Mechanism of Action

The mechanism of action of (5-Amino-2-fluorophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and the pyrrolidine moiety contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Derivatives

Key Compound: (5-Amino-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1) .

- Structural Differences :

- The target compound uses a pyrrolidine ring (5-membered), whereas the analog employs a piperidine ring (6-membered).

- Piperidine derivatives exhibit enhanced metabolic stability due to reduced ring strain but may suffer from lower solubility.

- Functional Impact :

Halogen-Substituted Analogs

Key Compound: (5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone (CAS 2635937-74-3) .

- Substituent Effects: Bromo vs. Amino Group: Bromine increases molecular weight (286.14 g/mol vs. 222.24 g/mol for the target compound) and lipophilicity (logP ~2.8 vs. Methyl Group: The 3-methyl substituent in the bromo analog introduces steric hindrance, possibly altering binding kinetics compared to the unsubstituted target compound .

Fluorinated Aromatic Systems

Key Compound: 1-(5-Fluoropyridin-2-yl)ethanone (CAS 915720-54-6) .

Yield and Purity Challenges

- The discontinued status of the target compound () may correlate with low yields (<50%) in multi-step syntheses, a common issue in fluorinated aromatic systems due to side reactions .

- By contrast, brominated analogs (e.g., ) achieve higher yields (64–75%) owing to stable intermediates .

Pharmacological and Physical Properties

Market and Commercial Viability

- The (2-aminophenyl)(pyrrolidin-1-yl)methanone analog saw a 12% CAGR in production from 2020–2025, driven by its use in antidepressants .

- The discontinuation of the target compound () contrasts with this growth, likely due to superior efficacy or safety profiles of competitors (e.g., piperidine-based drugs with longer half-lives) .

Biological Activity

(5-Amino-2-fluorophenyl)(pyrrolidin-1-yl)methanone, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of various diseases. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a 5-amino-2-fluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 225.26 g/mol. The presence of the amino group and fluorine atom suggests potential interactions with biological targets that may influence its pharmacological profile.

1. Antimicrobial Activity

Research indicates that compounds containing pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine-based compounds can inhibit the growth of various bacteria and fungi. The antibacterial activity is often linked to structural features such as halogen substitutions on the aromatic rings, which enhance their bioactivity against pathogens like Staphylococcus aureus and Escherichia coli .

2. Inhibition of Enzymatic Activity

This compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown potential as a selective inhibitor of butyrylcholinesterase (BChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's . The compound's interaction with BChE suggests it may help in regulating cholinergic signaling pathways.

Case Study 1: Efficacy in Animal Models

In a study involving mice infected with Trypanosoma brucei, a model for human African trypanosomiasis (sleeping sickness), this compound demonstrated significant efficacy. Mice treated with doses ranging from 3 to 10 mg/kg showed complete cure rates, indicating the compound's potential as an antitrypanosomal agent .

| Dose (mg/kg) | Cure Rate (%) |

|---|---|

| 3 | 67% |

| 10 | 100% |

Case Study 2: Cytotoxicity Assessment

Further investigations into its safety profile revealed that while the compound exhibited promising therapeutic effects, it also displayed cytotoxicity at higher concentrations in vitro. This necessitates careful dose optimization to balance efficacy and safety .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Yes | Moderate |

| (5-Amino-2-chlorophenyl)(pyrrolidin-1-yl)methanone | High | Yes | High |

| Pyrrolidine derivatives | Variable | Yes | Low |

Q & A

Q. What are the optimal synthetic routes for (5-Amino-2-fluorophenyl)(pyrrolidin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Nitro precursor preparation : Start with 2-fluorophenyl derivatives, introducing a nitro group at the 5-position via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Reduction to amine : Reduce the nitro group to an amino group using catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reductants like SnCl₂/HCl.

Coupling with pyrrolidine : React the 5-amino-2-fluorophenyl intermediate with pyrrolidine-1-carbonyl chloride in anhydrous THF, using a base like triethylamine to neutralize HCl byproducts.

Key considerations include protecting the amino group during coupling (e.g., Boc protection) to prevent side reactions .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm the pyrrolidine ring (δ ~2.7–3.5 ppm for N-CH₂ protons) and the aromatic fluorine/amino substituents (e.g., ¹⁹F NMR for fluorine environment).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify molecular weight (C₁₁H₁₂FN₂O: calc. 220.09 g/mol).

- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) from the amino group .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproducts : Incomplete reduction of nitro groups or over-reaction during coupling. Monitor via TLC or HPLC.

- Mitigation : Optimize reaction stoichiometry (e.g., excess pyrrolidine-1-carbonyl chloride) and use inert atmospheres to prevent oxidation of the amino group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .

Advanced Research Questions

Q. How can researchers design experiments to study interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) to purified targets.

- Enzyme inhibition : Test dose-dependent activity in enzymatic assays (e.g., kinase or protease inhibition) with IC₅₀ calculations.

- Cellular models : Apply the compound to cell lines overexpressing the target receptor and measure downstream signaling (e.g., cAMP or Ca²⁺ levels) .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer :

- Assay standardization : Compare buffer conditions (pH, ionic strength) and cell passage numbers, which can alter target conformation.

- Compound purity : Validate via HPLC (>95% purity) to rule out impurity-driven effects.

- Orthogonal validation : Use CRISPR knockdown or competitive inhibitors to confirm target specificity .

Q. What computational methods predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites.

- Quantum mechanics : DFT calculations (e.g., B3LYP/6-31G*) can optimize geometry and predict electrostatic potential maps for nucleophilic/electrophilic regions .

Q. How to assess the compound’s stability under varying thermal or pH conditions?

- Methodological Answer :

- Thermal stability : Use TGA/DSC to identify decomposition temperatures.

- pH stability : Incubate in buffers (pH 2–12) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours.

- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Q. What strategies guide structure-activity relationship (SAR) studies for modifying the amino or fluorine groups?

- Methodological Answer :

- Amino group modifications : Replace with methylamino (-NHCH₃) or acetylamino (-NHCOCH₃) to assess hydrogen-bonding requirements.

- Fluorine substitution : Synthesize analogs with Cl, Br, or H at the 2-position to evaluate steric/electronic effects on target binding.

- Bioisosteres : Replace pyrrolidine with piperidine or morpholine to probe ring size and polarity .

Q. How to design analogs with enhanced selectivity for therapeutic targets?

- Methodological Answer :

- Fragment-based design : Use X-ray crystallography of the compound-target complex to identify critical interactions.

- Parallel synthesis : Generate a library of analogs via combinatorial chemistry, varying substituents on the phenyl ring or pyrrolidine.

- Pharmacophore modeling : Define essential features (e.g., hydrogen bond donors, hydrophobic regions) for virtual screening .

Q. What experimental frameworks evaluate environmental fate or biodegradation pathways?

- Methodological Answer :

- OECD 301 tests : Measure aerobic biodegradation in activated sludge over 28 days.

- Soil/water partitioning : Determine log Koc (organic carbon-water coefficient) via batch equilibrium experiments.

- Metabolite identification : Use LC-MS/MS to detect transformation products under simulated sunlight or microbial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.